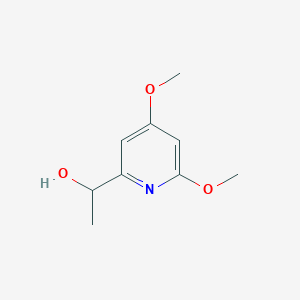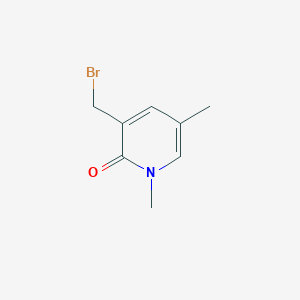
3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one is an organic compound that belongs to the class of bromomethyl pyridines This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one typically involves the bromination of 1,5-dimethylpyridin-2(1H)-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions to yield the desired bromomethylated product .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. One such method involves the use of 5-methylnicotinic acid as the starting material, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reduced using sodium borohydride in methanol, followed by bromination with NBS to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyridines.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).
Reduction: Reducing agents like LiAlH4 in ether solvents under anhydrous conditions.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy-substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 1,5-dimethylpyridin-2(1H)-one.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one
- 3-(Iodomethyl)-1,5-dimethylpyridin-2(1H)-one
- 3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one
Uniqueness
3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one is unique due to its specific reactivity profile. The bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate for various synthetic applications. In comparison, the chloromethyl and iodomethyl analogs may exhibit different reactivity due to the varying electronegativity and size of the halogen atoms .
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1,5-dimethylpyridin-2-one |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-7(4-9)8(11)10(2)5-6/h3,5H,4H2,1-2H3 |
Clave InChI |
ZADKVKJBCWJCLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)C(=C1)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


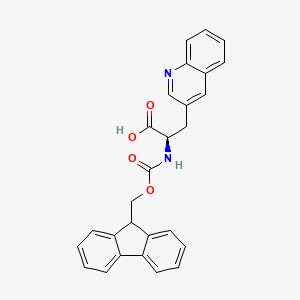

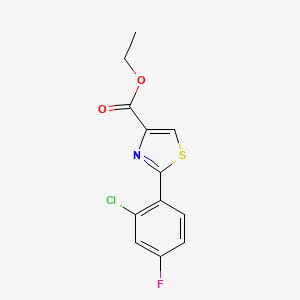
![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
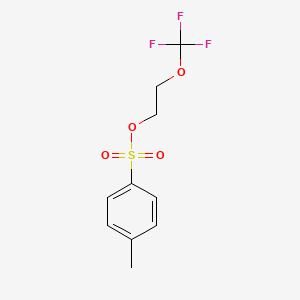


![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13672461.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)


